11-Ketoandrosterone Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O9 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13-,14-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
QTXWOOLAHRQMGZ-QASSVKNGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Intermediary Metabolism Leading to 11 Ketoandrosterone Glucuronide
Adrenal and Peripheral Contributions to 11-Oxygenated Androgen Precursor Production.
The adrenal glands are the primary source of 11-oxygenated C19 steroids, a group of androgens characterized by an oxygen atom at the C11 position. nih.gov This process is initiated by the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1). oup.com While the adrenal glands produce the initial precursors, the subsequent conversion to more potent androgens largely occurs in peripheral tissues. oup.com
Enzymatic Hydroxylation of Androstenedione (B190577) by Cytochrome P450 11β-Hydroxylase (CYP11B1).
The synthesis of 11-oxygenated androgens begins with the 11β-hydroxylation of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4), a reaction catalyzed by CYP11B1. oup.comnih.gov This mitochondrial enzyme is predominantly found in the zona fasciculata of the adrenal gland. nih.gov Studies have shown that CYP11B1 has a higher catalytic efficiency for androstenedione compared to testosterone (B1683101) and even its classical glucocorticoid substrates. nih.gov The expression of CYP11B1 is regulated by the adrenocorticotropic hormone (ACTH), meaning the production of 11-oxygenated androgens is under the control of the hypothalamic-pituitary-adrenal (HPA) axis. oup.com
Conversion to 11-Ketoandrostenedione (11KA4) via 11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2) Activity.
The circulating 11OHA4 serves as a substrate for 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), which oxidizes it to 11-ketoandrostenedione (11KA4). oup.comnih.gov HSD11B2 is highly expressed in mineralocorticoid target tissues, most notably the kidney. oup.comnih.gov This conversion is a crucial step, as 11OHA4 itself is not a substrate for the subsequent androgen-activating enzyme. oup.comnih.gov HSD11B2 can also convert 11β-hydroxytestosterone to 11-ketotestosterone (B164220). genecards.orgfrontiersin.org
Formation of 11-Ketotestosterone (11KT) from 11KA4 by Aldo-Keto Reductase 1C3 (AKR1C3).
The conversion of 11KA4 to the potent androgen 11-ketotestosterone (11KT) is catalyzed by aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5. oup.comresearchgate.net This key androgen-activating enzyme is found in peripheral tissues like adipose tissue. oup.comresearchgate.net Research indicates that AKR1C3 has a significantly higher catalytic efficiency for converting 11KA4 to 11KT than for the conversion of androstenedione to testosterone. researchgate.netbiorxiv.org 11KT exhibits androgenic potency and efficacy comparable to testosterone. researchgate.net
A-Ring Reduction of 11-Ketotestosterone to 11-Ketoandrosterone (B135574).
The metabolic fate of 11-ketotestosterone includes A-ring reduction, which leads to the formation of either 11-ketoandrosterone or 11-ketoetiocholanolone (B135568). This process is a critical step in the inactivation and subsequent excretion of the androgen.
Stereoselective 5α-Reduction by Steroid 5α-Reductase Type 2 (SRD5A2).
The 5α-reduction of 11-ketotestosterone is catalyzed by steroid 5α-reductase type 2 (SRD5A2), but not by the type 1 isoenzyme (SRD5A1). birmingham.ac.uknih.gov This reaction results in the formation of 11-ketoandrosterone. birmingham.ac.uknih.gov While this pathway does contribute to the metabolism of 11-ketotestosterone, it is considered a minor route of its inactivation. birmingham.ac.uknih.gov The SRD5A2 enzyme is a membrane-associated protein encoded by the SRD5A2 gene, which is composed of five exons. nih.gov
Role of Aldo-Keto Reductase 1D1 (AKR1D1) in 5β-Reduction Pathways.
The primary pathway for the inactivation of 11-ketotestosterone is through 5β-reduction, a reaction efficiently catalyzed by aldo-keto reductase 1D1 (AKR1D1). birmingham.ac.uknih.gov This enzyme commits 11-ketotestosterone to a metabolic pathway that terminates in the formation of 11-ketoetiocholanolone. birmingham.ac.uknih.gov AKR1D1, also known as steroid 5β-reductase, is highly expressed in the liver and plays a crucial role in the inactivation of various steroid hormones. nih.gov Although 11-ketoetiocholanolone is the major metabolite, its measurement can be confounded by its production from the metabolism of the glucocorticoid cortisone. birmingham.ac.ukresearchgate.net Therefore, 11-ketoandrosterone is considered a more specific urinary biomarker for the production of 11-ketotestosterone. birmingham.ac.uknih.govresearchgate.net
Interactive Data Tables
Enzymes in 11-Ketoandrosterone Glucuronide Biosynthesis
| Enzyme | Gene | Function | Location |
| Cytochrome P450 11β-Hydroxylase | CYP11B1 | Converts androstenedione to 11β-hydroxyandrostenedione. oup.comnih.gov | Adrenal Gland (Mitochondria) nih.gov |
| 11β-Hydroxysteroid Dehydrogenase Type 2 | HSD11B2 | Converts 11β-hydroxyandrostenedione to 11-ketoandrostenedione. oup.comnih.gov | Kidney and other mineralocorticoid target tissues oup.comnih.gov |
| Aldo-Keto Reductase 1C3 | AKR1C3 | Converts 11-ketoandrostenedione to 11-ketotestosterone. oup.comresearchgate.net | Peripheral tissues (e.g., adipose) oup.comresearchgate.net |
| Steroid 5α-Reductase Type 2 | SRD5A2 | Catalyzes the 5α-reduction of 11-ketotestosterone to 11-ketoandrosterone. birmingham.ac.uknih.gov | Not specified in provided context |
| Aldo-Keto Reductase 1D1 | AKR1D1 | Catalyzes the 5β-reduction of 11-ketotestosterone to 11-ketoetiocholanolone. birmingham.ac.uknih.gov | Liver nih.gov |
Glucuronide Conjugation of 11-Ketoandrosterone
Glucuronidation is a critical step in the metabolism of androgens, converting them into more water-soluble compounds that can be easily excreted from the body. nih.gov This process is catalyzed by a family of enzymes known as Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov For 11-Ketoandrosterone, this conjugation results in the formation of this compound. nih.gov
Identification and Characterization of Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Involved in Androgen Glucuronidation
The UGT superfamily of enzymes is responsible for the glucuronidation of a wide array of substances, including steroids. nih.govresearchgate.net In humans, there are 19 functional UGT enzymes. aacrjournals.org The UGT1 and UGT2 families are primarily involved in the metabolism of foreign substances and endogenous compounds like steroid hormones. nih.gov
Specifically, within the prostate, androgen glucuronidation is predominantly carried out by two enzymes: UGT2B15 and UGT2B17. aacrjournals.org These enzymes play a significant role in regulating the levels of active androgens. aacrjournals.org While UGT2B17 is highly active in the glucuronidation of testosterone, UGT2B7 is the primary enzyme for its stereoisomer, epitestosterone (B28515). nih.gov UGT2A1, found mainly in extrahepatic tissues like the nasal epithelium, can glucuronidate both testosterone and epitestosterone. nih.gov
Studies in mice have identified seven Ugt2b enzymes, with the male liver showing high efficiency in the glucuronidation of dihydrotestosterone (B1667394) (DHT) and testosterone, a process enriched with Ugt2b1 and Ugt2b5 enzymes. nih.gov Androsterone (B159326) and androstane-3α,17β-diol are conjugated in the male kidney via the Ugt2b37 enzyme. nih.gov
Substrate Specificity and Kinetic Properties of Relevant UGTs
The UGT enzymes exhibit distinct substrate specificities and kinetic properties. For instance, UGT2B17 is the most active enzyme in testosterone glucuronidation but does not conjugate epitestosterone, although it binds to it with a similar affinity as testosterone. nih.gov Conversely, UGT2B7 is the primary enzyme for epitestosterone glucuronidation. nih.gov
The kinetic properties, such as the Michaelis-Menten constant (Km), indicate the substrate concentration at which the enzyme operates at half of its maximum velocity. The Km values for androgen glucuronidation by human UGT2B7, UGT2B15, and UGT2B17 are in the micromolar range, which is similar to what has been observed for murine Ugt2b enzymes. nih.gov
The following table summarizes the key UGT isoforms involved in androgen glucuronidation and their primary substrates:
| UGT Isoform | Primary Androgen Substrates | Key Characteristics |
| UGT2B15 | Androstanediol, Dihydrotestosterone (DHT), Androsterone | A major enzyme in prostate androgen inactivation. aacrjournals.orgnih.gov |
| UGT2B17 | Testosterone, Dihydrotestosterone (DHT), Androstanediol | The most active enzyme for testosterone glucuronidation. nih.govnih.gov |
| UGT2B7 | Epitestosterone | Shows high stereoselectivity for epitestosterone over testosterone. nih.gov |
| UGT2A1 | Testosterone, Epitestosterone | An extrahepatic enzyme with similar kinetics for both androgens. nih.gov |
Tissue-Specific Expression and Activity of Glucuronidation Enzymes in Androgen Metabolism
UGT enzymes are expressed in various tissues throughout the body, with the liver having the highest abundance. nih.govnih.govnih.gov Other tissues with significant UGT expression include the gastrointestinal tract, kidneys, and steroid target tissues like the prostate and adipose tissue. nih.govnih.gov
The expression of UGTs is tissue-specific. For example, in the human prostate, UGT2B15 is found in the luminal epithelial cells, while UGT2B17 is exclusively in the basal epithelial cells of the alveoli. researchgate.net In mice, the liver and kidneys are the primary sites for androgen glucuronidation. nih.gov The male mouse liver, rich in Ugt2b1 and Ugt2b5, efficiently glucuronidates DHT and testosterone, while the male kidney utilizes Ugt2b37 to conjugate androsterone and 3α-Diol. nih.gov
The expression levels of UGTs can vary significantly between individuals and tissues. nih.gov For instance, UGT2B17 is the most highly expressed UGT family member in the transverse colon, while UGT8 is most prevalent in the brain and spinal cord. nih.gov This differential expression contributes to the tissue-specific metabolism of androgens. nih.gov
Interrelation of this compound with the Androgen Backdoor Pathway
The androgen backdoor pathway is a metabolic route for the synthesis of potent androgens that bypasses testosterone as an intermediate. wikipedia.orgwikipedia.org This pathway is significant in certain physiological and pathological conditions. wikipedia.org 11-Ketoandrosterone is a metabolite that can be formed via this pathway. wikipedia.org
The backdoor pathway begins with 21-carbon steroids and involves a 5α-reduction step. wikipedia.org One of the key androgens produced through a variant of this pathway, the 11-oxy backdoor pathway, is 11-ketodihydrotestosterone (B1662675) (11KDHT). wikipedia.org 11-Ketoandrosterone is a downstream metabolite in the pathway that inactivates 11-ketotestosterone. wikipedia.orgrupahealth.com The enzyme SRD5A2 catalyzes the 5α-reduction of 11-ketotestosterone, leading to the formation of 11-ketoandrosterone. wikipedia.orgrupahealth.com
The formation of this compound is the final step in the metabolic clearance of 11-Ketoandrosterone. This glucuronidated form is then excreted, primarily in the urine. As 11-Ketoandrosterone is a specific urinary marker for the production of 11-ketotestosterone, its glucuronide conjugate is an important indicator of the activity of the 11-oxy androgen synthesis pathways. wikipedia.orgrupahealth.com
Biological and Physiological Relevance of 11 Ketoandrosterone Glucuronide in Preclinical and in Vitro Systems
Role of Glucuronidation in Androgen Inactivation and Homeostasis
Glucuronidation represents a critical phase II metabolic pathway essential for the inactivation and elimination of a wide array of endogenous and exogenous compounds, including steroid hormones. nih.govnih.gov This process involves the enzymatic conjugation of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and facilitating its excretion from the body via bile or urine. nih.gov In the context of androgen physiology, glucuronidation is a terminal and generally irreversible step that plays a pivotal role in maintaining hormonal balance and preventing excessive androgen receptor activation. researchgate.net
The primary enzymes responsible for androgen glucuronidation belong to the UDP-glucuronosyltransferase (UGT) 2B subfamily, particularly UGT2B7, UGT2B15, and UGT2B17. researchgate.netnih.govfrontiersin.org These enzymes are expressed in key androgen-metabolizing tissues such as the liver, prostate, and skin. researchgate.netnih.gov They effectively conjugate potent androgens like dihydrotestosterone (B1667394) (DHT) and its metabolites, androsterone (B159326) (ADT) and androstane-3α,17β-diol (3α-diol), into their inactive glucuronide forms. researchgate.netnih.gov This inactivation is crucial for modulating the intracellular concentration of active androgens, thereby protecting tissues from the potentially harmful effects of sustained androgenic stimulation, such as uncontrolled growth. nih.gov
Impact of 11-Ketoandrosterone (B135574) Glucuronide on Androgen Receptor Signaling in Cellular Models
The primary function of glucuronidation is to detoxify and eliminate active compounds; therefore, 11-Ketoandrosterone Glucuronide is not expected to be an agonist of the androgen receptor (AR). nih.govnih.gov The addition of the large, polar glucuronic acid group drastically alters the steroid's structure and chemical properties, preventing it from effectively binding to the ligand-binding domain of the AR. This principle is fundamental to the role of UGT enzymes in terminating androgen signaling. researchgate.net By converting active androgens into their glucuronidated forms, cells effectively reduce the pool of ligands available to activate the AR and its downstream gene transcription. researchgate.netnih.gov
In contrast, the unconjugated precursors of this compound are potent activators of the AR. Studies in various cellular models, including HEK293 cells transfected with the AR, have demonstrated that 11-ketotestosterone (B164220) (11KT) can activate the wild-type AR at subnanomolar concentrations, with a potency comparable to that of testosterone (B1683101). nih.govnih.goveur.nl Furthermore, 11-ketodihydrotestosterone (B1662675) (11KDHT) is also a potent AR agonist. researchgate.net These 11-oxygenated androgens have been shown to drive the expression of AR target genes and promote the growth of prostate cancer cells in vitro. nih.gov
Interestingly, certain mutations in the AR's ligand-binding domain, which can arise in castration-resistant prostate cancer (CRPC), can alter the receptor's sensitivity to different steroids. For example, the H875Y mutation significantly increases the AR's sensitivity to 11KT, positioning it as a more prominent activator than testosterone for this mutant receptor. nih.goveur.nlresearchgate.net Conversely, the L702H mutation reduces the AR's sensitivity to 11KT. nih.goveur.nl These findings highlight the importance of the 11-oxygenated androgen pathway in disease progression, but the end-product of its inactivation, this compound, remains the inert, excretable form.
Comparative Metabolic Studies of 11-Oxygenated Androgens Across Species
The metabolic pathways for androgens, including the production of 11-oxygenated steroids and their subsequent glucuronidation, exhibit significant variation across different species. Comprehensive analysis of C19 steroids across 18 animal species has revealed distinct profiles of 11-oxygenated androgens. nih.govnih.gov
Significant circulating levels of 11-oxygenated androgens are not universal. They are found in notable quantities in teleost fish, pigs, guinea pigs, and various primates, including rhesus macaques, baboons, chimpanzees, and humans. nih.govnih.gov In contrast, common laboratory models like rats and mice have negligible circulating levels of these compounds. nih.govnih.gov This makes rats and mice poor models for studying the systemic effects of 11-oxygenated androgens, although they can still be used to study the process of glucuronidation itself, as they possess the necessary UGT enzymes. nih.gov
There are also species-specific differences in the primary site of 11-oxygenated androgen synthesis. In teleost fish, 11KT is the principal testicular androgen, indicating a gonadal origin. nih.gov In primates, however, circulating 11KT levels are comparable between males and females, despite significantly higher testosterone in males, suggesting that 11KT production is primarily dependent on adrenal-derived precursors. nih.govnih.gov
Among non-primate mammals, pigs and guinea pigs stand out as potential models for studying 11-oxygenated androgen metabolism. nih.govescholarship.org Pigs have circulating 11β-hydroxytestosterone (11OHT) concentrations comparable to humans, while guinea pigs show 11KT levels similar to those in Old World monkeys. nih.gov The study of glucuronidation processes has also shown species-dependent variations, with pig and monkey models often considered for xenobiotic metabolism studies due to similarities with human UGT enzyme kinetics. nel.edunih.govmdpi.com
Table 1: Circulating 11-Oxygenated Androgens in Various Species
| Species | Presence of Circulating 11-Oxygenated Androgens | Primary Precursor/Most Abundant Form | Notes |
|---|---|---|---|
| Human | Present | 11OHA4 | 11KT levels are often comparable to or higher than testosterone in females. oup.com |
| Chimpanzee | Present | 11OHA4 | Similar profile to humans. nih.gov |
| Baboon | Present | 11OHA4 | Primate-specific adrenal origin. nih.gov |
| Rhesus Macaque | Present | 11OHA4 | Primate-specific adrenal origin. nih.gov |
| Pig | Present | 11OHA4 / 11OHT | Both testis and adrenal can produce 11OHA4. nih.gov |
| Guinea Pig | Present | 11OHA4 / 11KT | 11KT concentrations similar to Old World monkeys. nih.gov |
| Trout (Male) | Present | 11KT | Primarily of testicular origin; 11KT is the major androgen. nih.gov |
| Rat | Negligible | N/A | Not a suitable model for systemic 11-oxy androgen studies. nih.govnih.gov |
| Mouse | Negligible | N/A | Not a suitable model for systemic 11-oxy androgen studies. nih.govnih.gov |
Investigating Dysregulation of Glucuronidation Pathways in Animal Models
Animal models have been instrumental in understanding how the dysregulation of androgen glucuronidation contributes to disease states, particularly in cancer. Studies using patient-derived xenografts (PDXs) and established cancer cell lines have linked altered glucuronidation to the progression of castration-resistant prostate cancer (CRPC). nih.govoncotarget.com
A key enzyme in this pathway is UDP-glucose dehydrogenase (UGDH), which produces the essential precursor for glucuronidation, UDP-GlcA. nih.govnih.gov In animal models of prostate cancer, including PDXs and LNCaP cells grown in mice, the progression to castration resistance is often associated with changes in UGDH and other enzymes in the glucuronidation pathway. nih.govoncotarget.com For instance, knocking down UGDH in androgen-dependent LNCaP cells grown as xenografts can suppress tumor growth, while its overexpression can blunt the response to anti-androgen therapies. nih.gov This suggests that a disruption in the ability to produce UDP-GlcA, and thus to glucuronidate and inactivate androgens, is a mechanism by which cancer cells can maintain androgen receptor signaling even in a low-androgen environment. nih.gov
Furthermore, direct manipulation of androgen levels in animal models affects the expression of UGT enzymes. In mice, castration was shown to significantly decrease the expression of hepatic Ugt2b1 and abolish the expression of renal Ugt2b37, enzymes involved in androgen conjugation. nih.govresearchgate.net Subsequent administration of DHT partially restored the expression and activity of these enzymes, demonstrating that androgens can regulate their own inactivation pathway. nih.govresearchgate.net Transgenic mouse models have also provided insight; mice engineered to express the human UGT2B15 gene exhibited a decrease in the weight of reproductive tissues, consistent with increased local inactivation of androgens. researchgate.net These models collectively underscore the critical role of a properly functioning glucuronidation pathway in maintaining androgen homeostasis and how its dysregulation can be a key factor in pathology. nih.govoncotarget.com
Table 2: Findings from Animal Models on Glucuronidation Dysregulation
| Animal Model | Key Intervention/Observation | Finding | Reference |
|---|---|---|---|
| Mouse (Prostate Cancer PDX) | Comparison of androgen-sensitive vs. castration-resistant tumors. | Changes in UGDH and associated enzymes were observed in castration-resistant tumors, consistent with dysregulated glucuronidation. | nih.govoncotarget.com |
| Mouse (LNCaP Xenografts) | Manipulation of UGDH expression (overexpression or knockdown). | UGDH levels impacted tumor growth and sensitivity to anti-androgen treatment, linking glucuronidation precursor availability to androgen responsiveness. | nih.gov |
| Mouse (Hepatocellular Carcinoma) | GSTZ1 knockout leading to UGDH upregulation. | Dysregulated glucuronic acid metabolism promoted cancer progression and metastasis. | nih.gov |
| Mouse (C57BL/6) | Castration and DHT replacement. | Androgen levels directly regulate the expression of specific Ugt2b enzymes in the liver and kidney, affecting the capacity for androgen glucuronidation. | nih.govresearchgate.net |
| Mouse (Transgenic) | Expression of human UGT2B15 gene. | Increased androgen inactivation capacity led to a reduction in the weight of reproductive tissues. | researchgate.net |
Molecular Mechanisms and Regulation of 11 Ketoandrosterone Glucuronide Synthesis and Metabolism
Regulatory Control of UGT Enzyme Expression and Activity in Response to Steroids in Research Models
The expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the glucuronidation of androgens, are subject to regulatory control by steroids themselves. This feedback mechanism is crucial for maintaining hormonal homeostasis. Research, primarily focusing on major androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), has provided insights that may be extrapolated to understand the regulation relevant to 11-ketoandrosterone (B135574).
In various research models, including human prostate cancer cell lines (LNCaP, C4-2B, VCaP), it has been demonstrated that androgens can modulate the expression of UGT enzymes. For instance, the expression and activity of UGT2B15 and UGT2B17, key enzymes in androgen metabolism, are reportedly regulated by androgens. frontiersin.org This regulation can be complex, with some studies indicating a negative regulation where the presence of androgens downregulates the expression of these enzymes. frontiersin.org This suggests a mechanism to prevent excessive androgen inactivation when levels are already low.
Furthermore, studies in murine models have shown that androgens can modulate their own glucuronide conjugation. For example, castration in mice led to a partial abolishment of hepatic Ugt2b1 expression and activity, which was partially restored by DHT injection. nih.gov This highlights a direct link between androgen levels and the enzymatic machinery for their clearance.
Table 1: Examples of Steroid-Mediated Regulation of UGT Enzymes in Research Models
| Research Model | Steroid(s) | UGT Enzyme(s) | Observed Effect on UGT |
| Human Prostate Cancer Cells (LNCaP) | Androgens | UGT2B15, UGT2B17 | Negative regulation of expression and activity. frontiersin.org |
| Murine Liver | Dihydrotestosterone (DHT) | Ugt2b1 | Partial restoration of expression and activity after castration. nih.gov |
| Murine Kidney | Dihydrotestosterone (DHT) | Ugt2b37 | Partial restoration of expression after castration. nih.gov |
Genetic Variability in UGTs and its Functional Implications for Androgen Glucuronidation
Genetic polymorphisms in the UGT genes can lead to significant inter-individual differences in the rate of androgen glucuronidation, which may have implications for conditions related to androgen metabolism. While specific data on the impact of UGT variants on 11-ketoandrosterone glucuronidation is limited, studies on other androgens provide a framework for understanding potential effects.
The UGT2B subfamily, particularly UGT2B15 and UGT2B17, are highly polymorphic. A well-studied polymorphism in the UGT2B15 gene is the D85Y variant (rs1902023), which results in an amino acid substitution from aspartic acid to tyrosine at position 85. This variation has been shown to alter the enzyme's catalytic activity towards certain androgens. rupahealth.com For example, some studies have associated this polymorphism with altered glucuronidation capacity. rupahealth.com
Another significant genetic variation is the deletion polymorphism of the UGT2B17 gene. Individuals can have two, one, or zero copies of this gene, leading to profound differences in their ability to glucuronidate androgens. nih.govnih.gov The absence of UGT2B17 has been linked to significantly reduced excretion of testosterone glucuronide. nih.gov
A study investigating the metabolic consequences of UGT gene knockouts found that individuals with a complete deletion of the UGT2B28 gene had higher levels of 11-oxy-androsterone. nih.gov This observation suggests that UGT2B28 may play a role in the glucuronidation of 11-ketoandrosterone or its precursors, although further research is needed to confirm this.
The functional implications of these genetic variations are significant, potentially influencing an individual's androgen profile and susceptibility to androgen-related conditions. However, the specific impact of these polymorphisms on the glucuronidation of 11-ketoandrosterone remains an area for further investigation.
Table 2: Key Genetic Variations in UGTs and Their Known Impact on Androgen Glucuronidation
| UGT Gene | Genetic Variation | Functional Consequence | Relevance to Androgen Metabolism |
| UGT2B15 | D85Y (rs1902023) | Altered enzyme kinetics. rupahealth.com | Affects the glucuronidation of androgens like testosterone. rupahealth.com |
| UGT2B17 | Gene Deletion | Complete loss of enzyme function. nih.govnih.gov | Significantly reduced testosterone glucuronidation. nih.gov |
| UGT2B28 | Gene Deletion | Complete loss of enzyme function. | Associated with higher levels of 11-oxy-androsterone, suggesting a potential role in its metabolism. nih.gov |
Subcellular Localization of Enzymes Involved in 11-Ketoandrosterone Glucuronide Formation
The synthesis of this compound is a multi-step process involving enzymes located in specific subcellular compartments. The final and critical step, glucuronidation, is carried out by UGT enzymes, which are primarily localized to the endoplasmic reticulum (ER).
The endoplasmic reticulum is a network of membranes inside eukaryotic cells that is involved in protein and lipid synthesis. The localization of UGTs within the ER membrane positions them to act on lipophilic steroid substrates, such as 11-ketoandrosterone, that can diffuse into this compartment. The precursor for glucuronidation, UDP-glucuronic acid (UDPGA), is produced in the cytosol by the enzyme UDP-glucose dehydrogenase (UGDH). frontiersin.org UDPGA is then transported into the lumen of the ER where it is utilized by the UGT enzymes.
While UGTs are predominantly found in the ER, some studies have suggested that their localization may not be exclusively limited to this organelle and can vary depending on the tissue-specific expression. nih.gov This differential compartmentalization could play a role in regulating the metabolic fate of steroids. For instance, the segregation of glucuronidation in the ER from other metabolic pathways occurring in different organelles, such as the Golgi apparatus, allows for precise control over steroid inactivation. frontiersin.org
The enzymes responsible for the synthesis of the 11-ketoandrosterone precursor, 11-ketotestosterone (B164220), are also located in specific cellular compartments. For example, the conversion of androstenedione (B190577) to 11-ketotestosterone involves enzymes that are also found within the ER and mitochondria, highlighting the coordinated action of different organelles in steroid metabolism.
Table 3: Subcellular Localization of Key Components in this compound Synthesis
| Component | Subcellular Localization | Function |
| UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (ER) | Catalyze the transfer of glucuronic acid to 11-ketoandrosterone. |
| UDP-glucose dehydrogenase (UGDH) | Cytosol | Synthesizes UDP-glucuronic acid (UDPGA), the co-substrate for glucuronidation. frontiersin.org |
| Steroid Precursor Synthesizing Enzymes | Endoplasmic Reticulum (ER) and Mitochondria | Involved in the multi-step synthesis of 11-ketoandrosterone from cholesterol. |
Emerging Research Avenues and Methodological Innovations for 11 Ketoandrosterone Glucuronide
Development of Novel In Vitro Systems for Comprehensive Conjugation Studies
The study of 11-ketoandrosterone (B135574) glucuronidation, a key step in androgen metabolism, is benefiting from the development of advanced in vitro systems that offer a more comprehensive understanding of this conjugation process. dal.cawikipedia.org Traditionally, research has relied on human tissue microsomes, particularly from the liver, to investigate the glucuronidation of various drug substrates. nih.gov However, these models have sometimes resulted in the under-prediction of in vivo hepatic drug glucuronidation. nih.gov
To overcome these limitations, novel in vitro systems are being developed. These include:
Three-dimensional (3D) Cell Cultures and Organs-on-Chips: These technologies provide a more physiologically relevant environment by mimicking the complex architecture and cell-cell interactions of tissues. nih.gov This allows for a more accurate assessment of metabolic processes like glucuronidation. nih.govyoutube.com
Cryopreserved Hepatocytes: The use of fresh and cryopreserved human hepatocytes has shown great promise in accurately predicting in vivo hepatic clearance for drugs that are extensively metabolized by glucuronidation. nih.gov Studies have demonstrated an excellent correlation between metabolic clearances obtained with cryopreserved hepatocytes and in vivo data for a range of extensively glucuronidated drugs. nih.gov
Recombinant UGT Enzymes: The use of HEK293 cells stably expressing specific murine Ugt2b enzymes (Ugt2b1, 2b5, 2b34, 2b35, 2b36, 2b37, and 2b38) has allowed for detailed characterization of androgen glucuronidation in mice. mdpi.com This approach helps to pinpoint the specific enzymes responsible for the conjugation of different androgens in various tissues. mdpi.com
These advanced in vitro models are crucial for elucidating the tissue-specific and enzyme-specific nature of 11-ketoandrosterone glucuronidation, moving beyond the liver to other steroid-metabolizing tissues like the kidney, intestine, and prostate. mdpi.comcas.cz
Integration of Multi-Omics Data for Systems-Level Understanding of Steroid Glucuronidation
A systems-level understanding of steroid glucuronidation is being achieved through the integration of multi-omics data, which combines information from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This holistic approach allows researchers to unravel the complex interplay of molecules and pathways involved in steroid metabolism. nih.govmdpi.com
Key aspects of this integrative approach include:
Identifying Key Drivers of Metabolic Changes: By combining metabolomics and lipidomics, studies have been able to identify major metabolic network alterations. For instance, in animal models of alcohol-induced fatty liver, this integrated approach revealed that chronic ethanol (B145695) feeding increased glucuronidation of certain toxic metabolites while selectively decreasing the glucuronidation of cholesterols. mdpi.com
Linking Genotype to Phenotype: Integrating data from different omics levels helps to bridge the gap between an individual's genetic makeup and their metabolic phenotype. nih.gov For example, multi-omics approaches are being used to understand the transcriptional regulation of hepatic metabolism by the glucocorticoid receptor, a key player in steroid hormone signaling. tum.de
Developing Predictive Models: The integration of multi-omics data is crucial for developing computational pipelines and models that can predict drug targets and understand disease mechanisms. nih.gov These models can simulate and analyze metabolic processes, such as those in B cells, to identify potential therapeutic targets for autoimmune diseases. nih.gov
The table below illustrates how different omics data types contribute to a systems-level understanding of steroid glucuronidation.
| Omics Type | Contribution to Understanding Steroid Glucuronidation | Key Findings/Applications |
| Genomics | Identifies genetic variations (e.g., SNPs) in UGT enzymes that influence glucuronidation activity. | Association of UGT2B17 copy number variation with testosterone (B1683101) glucuronide levels. nih.gov |
| Transcriptomics | Measures the expression levels of UGT genes in different tissues and under various conditions. | Identification of time-point specific sets of glucocorticoid receptor targets and rhythmic gene expression. tum.de |
| Proteomics | Quantifies the abundance of UGT enzymes and other proteins involved in steroid metabolism. | UGT2B15 shows less protein variability and no age-dependency compared to the highly variable UGT2B17. nih.gov |
| Metabolomics | Measures the levels of steroid hormones and their glucuronide conjugates in biological fluids. | Chronic ethanol exposure selectively modified glucuronidation of toxic substances and cholesterol. mdpi.com |
This multi-omics approach provides a comprehensive view of the factors regulating steroid glucuronidation, from the genetic level to the metabolic output.
Advancements in Micro-Scale Analytical Methods for Limited Sample Volumes
The need to analyze small sample volumes has driven significant advancements in micro-scale analytical methods, particularly in the field of steroid analysis. nih.gov Microfluidic chip technology, also known as "lab-on-a-chip," has emerged as a powerful tool for this purpose. nih.govmdpi.com
Key advancements include:
Miniaturization and High-Throughput Screening: Microfluidic devices miniaturize and integrate complex laboratory procedures onto a small chip, enabling high-throughput screening with minimal sample and reagent consumption. nih.govmdpi.com This is particularly advantageous for drug discovery and metabolism studies. nih.gov
Enhanced Sensitivity and Performance: The miniaturized format of microfluidic systems often leads to improved analytical sensitivity and performance. nih.gov For instance, droplet-based microfluidics allows for the encapsulation and analysis of single cells in picoliter to nanoliter volumes. mdpi.commdpi.com
Diverse Applications: Microfluidic technologies are being applied to a wide range of analytical challenges, including drug screening, active testing, and metabolism studies. nih.gov They can be coupled with various detection techniques to suit different analytical needs. nih.gov
Specific Analytical Techniques: An efficient method for the simultaneous determination of multiple androgen glucuronides, including 11-ketoandrosterone glucuronide, in urine has been developed using high-temperature gas chromatography-mass spectrometry (GC-MS). nih.gov This method involves solid-phase extraction and derivatization to allow for sensitive detection with selected-ion monitoring (SIM), achieving detection limits as low as 20 pg for this compound. nih.gov
The following table summarizes some of the key micro-scale analytical methods and their applications in steroid analysis.
| Method | Description | Advantages for Limited Samples |
| Microfluidic Chips | Integration of multiple laboratory functions on a micro-scale chip. mdpi.comyoutube.com | High-throughput analysis, reduced sample and reagent volume, increased sensitivity. nih.govmdpi.com |
| Droplet Microfluidics | Encapsulation of single cells or reactions in tiny droplets. mdpi.commdpi.com | High-throughput screening of single cells, precise control over reaction conditions. mdpi.com |
| High-Temperature GC-MS with SIM | A highly sensitive method for the simultaneous analysis of multiple steroid glucuronides. nih.gov | Low detection limits (pg range), allowing for analysis of trace amounts in urine. nih.gov |
These advancements are critical for studying steroid metabolism in scenarios where sample volume is a limiting factor, such as in pediatric studies or when analyzing precious biological samples.
Elucidation of the Roles of this compound in Specific Biological Processes in Animal Models
Animal models are instrumental in elucidating the physiological and pathophysiological roles of androgens and their metabolites, including 11-ketoandrosterone. nih.gov While the direct biological activity of this compound is not fully understood, studies in animal models provide insights into the broader context of 11-oxygenated androgen metabolism and function.
Recent research using animal models has focused on:
Tissue-Specific Androgen Glucuronidation: In vitro glucuronidation assays using tissues from mice have revealed a tissue- and substrate-specific pattern of androgen conjugation. mdpi.com For example, the male mouse liver is highly efficient at glucuronidating dihydrotestosterone (B1667394) (DHT) and testosterone, while the kidney is the primary site for androsterone (B159326) and 3α-diol conjugation. mdpi.com These processes are regulated by specific Ugt2b enzymes. mdpi.com
Hormonal Regulation of Glucuronidation: Studies in castrated mice have shown that androgens can modulate their own glucuronidation. mdpi.com Castration led to a decrease in the expression and activity of certain hepatic Ugt2b enzymes, which could be partially restored by DHT injection. mdpi.com This suggests a feedback mechanism where androgens regulate their own inactivation.
Adverse Effects of Androgen Administration: A review of recent studies in animal models highlighted that the administration of various androgens can increase inflammatory mediators and alter biochemical parameters in several organs, including the heart, brain, kidney, liver, and reproductive system. nih.gov While the direct role of this compound was not specified, these studies underscore the importance of understanding the complete metabolic pathways of androgens to assess their biological impact.
The table below presents findings from animal model studies relevant to androgen metabolism.
| Animal Model | Key Findings Related to Androgen Metabolism | Implication for this compound Research |
| Mice | Demonstrated tissue-specific (liver, kidney) and enzyme-specific (Ugt2b) glucuronidation of androgens. mdpi.com | Suggests that the formation of this compound is likely a highly regulated, tissue-specific process. |
| Castrated Mice | Androgen levels influence the expression and activity of UGT enzymes responsible for their own glucuronidation. mdpi.com | Indicates a potential feedback loop where 11-ketoandrosterone could influence its own conjugation and clearance. |
| Various Animal Models (rats, etc.) | Administration of androgens leads to a range of adverse effects and biochemical alterations in multiple organ systems. nih.gov | Highlights the importance of studying the metabolic fate of all androgens, including 11-ketoandrosterone and its conjugates, to understand their overall physiological and potential pathological effects. |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying 11-KAG in biological matrices, and how can cross-reactivity with structurally similar glucuronides be minimized?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide conjugates like 11-KAG. To minimize cross-reactivity:
- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and fragmentation pathways unique to 11-KAG .
- Employ stable isotope-labeled internal standards (e.g., deuterated 11-KAG) to correct for matrix effects .
- Validate specificity using enzymatic hydrolysis with β-glucuronidase to confirm the disappearance of the 11-KAG peak post-treatment .
Q. How does 11-KAG serve as a biomarker for androgen metabolism, and what physiological conditions alter its levels?
- Answer : 11-KAG is a terminal metabolite of dihydrotestosterone (DHT), reflecting peripheral 5α-reductase activity. Its levels correlate with:
- Obesity : Severely obese men (BMI >40) show reduced 11-KAG due to hypothalamic-pituitary-gonadal axis suppression .
- Adrenal function : Dexamethasone suppression tests can differentiate adrenal vs. ovarian contributions to 11-KAG in hirsutism studies .
- Hepatic conjugation capacity : Impaired glucuronidation (e.g., in liver disease) reduces 11-KAG excretion .
Q. What experimental designs are critical for longitudinal studies on 11-KAG pharmacokinetics?
- Answer :
- Sampling frequency : Collect urine/serum at 0, 4, 8, 12, and 24 hours post-administration to capture peak and trough levels .
- Normalization : Correct urinary 11-KAG concentrations for creatinine to account for hydration variability .
- Covariates : Control for CYP3A4/5 phenotypes, as these enzymes influence precursor steroid metabolism upstream of 11-KAG formation .
Advanced Research Questions
Q. How can contradictory data on 11-KAG’s association with hormone-dependent cancers be resolved?
- Answer : Discrepancies arise from:
- Matrix differences : Plasma vs. urinary 11-KAG may reflect systemic vs. localized tissue metabolism .
- Confounding factors : Adjust for bilirubin levels, which inversely correlate with 11-KAG in cancer risk models .
- Mechanistic studies : Use in vitro models (e.g., prostate cancer cell lines) to isolate 11-KAG’s direct effects on androgen receptor signaling .
Q. What are the challenges in analyzing 11-KAG’s in vivo stability, and how can they be mitigated?
- Answer :
- Instability in gut-liver axis : 11-KAG may undergo bacterial β-glucuronidase-mediated hydrolysis in the intestine, leading to enterohepatic recirculation. Mitigation:
- Use germ-free animal models to study intrinsic stability .
- Apply bile duct cannulation to quantify biliary excretion vs. reabsorption .
- Protein adduct formation : Reactive glucuronides (e.g., 11-KAG) may covalently bind to albumin, altering pharmacokinetics. Quantify adducts using pronase digestion and LC-MS/MS .
Q. How do genetic polymorphisms in SLC22A transporters affect 11-KAG’s inter-individual variability?
- Answer :
- SLC22A24 : The nonsense variant p.Tyr501Ter (rs11231341) reduces 11-KAG plasma levels by ~30% due to impaired renal excretion .
- Study design : Perform genome-wide association studies (GWAS) in cohorts with paired genomic and metabolomic data. Prioritize missense variants in SLC22A24/25 for functional validation using HEK293 transporter assays .
Q. What in vivo models are suitable for studying 11-KAG’s role in metabolic disorders?
- Answer :
- Obese Zucker rats : Mimic human obesity-related androgen suppression; measure 11-KAG in adrenal venous effluents to isolate adrenal contribution .
- CYP17A1 knockout mice : Study compensatory glucuronidation pathways when androgen synthesis is blocked .
- Non-human primates : Validate translational relevance of 11-KAG’s pharmacokinetics using timed urine collections and LC-MS/MS .
Methodological Recommendations
- Analytical Workflow :
- Statistical Analysis : Use Bayesian MCMC simulations for flux parameter estimation (e.g., gluconeogenesis vs. glycogenolysis contributions) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
